molecular formula C8H5Cl3O B12660628 2-(Dichloromethyl)benzoyl chloride CAS No. 78273-62-8

2-(Dichloromethyl)benzoyl chloride

Cat. No.: B12660628
CAS No.: 78273-62-8
M. Wt: 223.5 g/mol
InChI Key: ZEPFJTAUOKYKKX-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a dichloromethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dichloromethyl)benzoyl chloride can be synthesized through several methods. One common method involves the chlorination of 2-methylbenzoic acid to form 2-(dichloromethyl)benzoic acid, which is then converted to this compound using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of anhydrous conditions and catalysts to optimize yield and purity. For example, the reaction of 2-methylbenzoic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride can produce the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.

    Phosphorus Pentachloride (PCl5): Another reagent for converting carboxylic acids to acyl chlorides.

    Iron(III) Chloride (FeCl3): Used as a catalyst in chlorination reactions.

Major Products Formed

    Amides and Esters: Formed through substitution reactions with amines and alcohols.

    2-(Dichloromethyl)benzoic Acid: Formed through hydrolysis.

    2-(Dichloromethyl)benzyl Alcohol: Formed through reduction

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in the derivatization of biological samples, it reacts with amines to form stable amide bonds, facilitating the analysis of small molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dichloromethyl)benzoyl chloride is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. This makes it valuable in specific synthetic applications where the dichloromethyl functionality is required .

Properties

IUPAC Name

2-(dichloromethyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPFJTAUOKYKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20999609
Record name 2-(Dichloromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78273-62-8
Record name 2-(Dichloromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78273-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dichloromethyl)benzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dichloromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dichloromethyl)benzoyl chloride
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